molecular formula C16H13Cl6NO3 B5598085 methyl 6-(anilinocarbonyl)-2,3,4,5-tetrachloro-5-(dichloromethyl)-3-cyclohexene-1-carboxylate

methyl 6-(anilinocarbonyl)-2,3,4,5-tetrachloro-5-(dichloromethyl)-3-cyclohexene-1-carboxylate

Cat. No.: B5598085
M. Wt: 480.0 g/mol
InChI Key: LLQDKSKOIVWRLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-(anilinocarbonyl)-2,3,4,5-tetrachloro-5-(dichloromethyl)-3-cyclohexene-1-carboxylate is a useful research compound. Its molecular formula is C16H13Cl6NO3 and its molecular weight is 480.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 478.899709 g/mol and the complexity rating of the compound is 593. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Generation and Reactivity of Aminophenyl Cations

Guizzardi et al. (2001) discussed the generation and reactivity of the 4-aminophenyl cation through photolysis, highlighting the potential of such cations in forming various substituted compounds through electrophilic substitution reactions. This suggests that compounds with anilinocarbonyl groups could participate in similar photochemical processes, leading to diverse synthetic applications (Guizzardi et al., 2001).

Reactions of Tetraoxo Compounds

Mukovoz et al. (2017) explored the reactions of methyl 3,4,6-trioxoheptanoate with arylamines, indicating the potential for creating complex molecules through the interaction of carbonyl groups with amines, which could be relevant for understanding the reactivity of similar carbonyl- and amine-containing compounds (Mukovoz et al., 2017).

Palladium-Catalyzed Oxidative Cyclization

Bacchi et al. (2005) reported on heterocyclic derivative syntheses via palladium-catalyzed oxidative cyclization-alkoxycarbonylation, demonstrating the utility of palladium catalysis in constructing cyclic compounds with complex substituents. This work may offer insights into catalytic strategies for modifying compounds with similar structural motifs (Bacchi et al., 2005).

Hydrogen Bonding in Anticonvulsant Enaminones

Kubicki et al. (2000) investigated the crystal structures of anticonvulsant enaminones, which involve cyclohexene rings and amine groups. Understanding the hydrogen bonding in such compounds could provide insights into the molecular interactions and stability of related chemicals (Kubicki et al., 2000).

Properties

IUPAC Name

methyl 2,3,4,5-tetrachloro-5-(dichloromethyl)-6-(phenylcarbamoyl)cyclohex-3-ene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl6NO3/c1-26-14(25)8-9(13(24)23-7-5-3-2-4-6-7)16(22,15(20)21)12(19)11(18)10(8)17/h2-6,8-10,15H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQDKSKOIVWRLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(C(=C(C(C1C(=O)NC2=CC=CC=C2)(C(Cl)Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl6NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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